![molecular formula C14H18BrNO B1406518 6-bromo-1-((tetrahydro-2H-pyran-4-yl)methyl)indoline CAS No. 1627971-57-6](/img/structure/B1406518.png)
6-bromo-1-((tetrahydro-2H-pyran-4-yl)methyl)indoline
Overview
Description
“6-bromo-1-((tetrahydro-2H-pyran-4-yl)methyl)indoline” is an organic compound that contains an indoline group, which is a type of heterocycle. It also contains a bromine atom and a tetrahydropyran group .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate indoline derivative with a bromine-containing reagent. The tetrahydropyran group could potentially be introduced through a reaction with a suitable alcohol .Molecular Structure Analysis
The molecule contains an indoline group, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring. The tetrahydropyran group is a six-membered ring containing an oxygen atom .Chemical Reactions Analysis
The reactivity of this compound would be expected to be influenced by the presence of the bromine atom, which is a good leaving group, and the nitrogen atom in the indoline ring, which can act as a nucleophile or a base .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromine atom would likely make it relatively heavy and possibly quite reactive. The oxygen atom in the tetrahydropyran ring could potentially allow for hydrogen bonding .Scientific Research Applications
Synthesis of 2H-Pyrans
The tetrahydro-2H-pyran moiety present in the compound is a structural motif found in many natural products and is a key intermediate in constructing these structures . The synthesis of 2H-pyrans is significant due to their presence in a variety of biologically active molecules, making them valuable in medicinal chemistry for drug design and discovery.
Valence Isomerism Studies
The compound can be used to study valence isomerism, a phenomenon where compounds with the same molecular formula exist in multiple structural forms . Understanding the physicochemical factors affecting valence isomerism between 2H-pyrans and their isomeric forms can provide insights into the stability and reactivity of these heterocycles.
Heterocyclic Chemistry
Heterocycles are a central part of organic chemistry and pharmaceuticals. The tetrahydro-2H-pyran ring is a common heterocyclic structure, and the compound can be used to explore new reactions and syntheses in heterocyclic chemistry .
Catalysis Research
The compound may serve as a substrate in catalysis research, particularly in reactions involving the formation of cyclic ethers or lactones. Its structure could be used to test the efficiency of various catalysts, such as platinum, cerium, or gold, in intramolecular hydroalkoxylation reactions .
Biological Activity Profiling
Due to the presence of the bromo-indoline and tetrahydro-2H-pyran components, the compound could be used to profile biological activity. It may interact with biological targets, providing a basis for the development of new therapeutic agents .
Material Science Applications
The compound’s structural features make it a candidate for material science applications, particularly in the development of organic electronic materials. Its potential for forming stable, conjugated systems could be explored for use in organic semiconductors or photovoltaic materials .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that influences a variety of biological activities . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it can be inferred that this compound may influence multiple biochemical pathways. The downstream effects of these influences would depend on the specific pathways and targets involved.
Pharmacokinetics
The compound’s molecular weight is 2962 g/mol, which could potentially influence its bioavailability
Result of Action
Given the broad range of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
properties
IUPAC Name |
6-bromo-1-(oxan-4-ylmethyl)-2,3-dihydroindole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO/c15-13-2-1-12-3-6-16(14(12)9-13)10-11-4-7-17-8-5-11/h1-2,9,11H,3-8,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMEGZRXLVVJNEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CN2CCC3=C2C=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-1-((tetrahydro-2H-pyran-4-yl)methyl)indoline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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